2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine
CAS No.: 904806-00-4
Cat. No.: VC4038652
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904806-00-4 |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-2-morpholin-4-ylethanamine |
| Standard InChI | InChI=1S/C13H20N2O2/c1-16-13-5-3-2-4-11(13)12(10-14)15-6-8-17-9-7-15/h2-5,12H,6-10,14H2,1H3 |
| Standard InChI Key | LLHJMZDWRQDJAN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(CN)N2CCOCC2 |
| Canonical SMILES | COC1=CC=CC=C1C(CN)N2CCOCC2 |
Introduction
2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine is an organic compound characterized by its unique chemical structure, which includes a methoxyphenyl group and a morpholine ring. This compound has garnered significant attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in scientific research.
Synthesis and Preparation
The synthesis of 2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine typically involves the reaction of 2-methoxyphenyl isocyanate with morpholine under controlled conditions. In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale production.
Chemical Reactions and Transformations
This compound undergoes various types of chemical reactions:
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Oxidation: The methoxy group can be oxidized to form a phenol derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: The compound can be reduced to form a secondary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups using reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.
Biological Activity and Research Applications
2-(2-Methoxy-phenyl)-2-morpholin-4-YL-ethylamine exhibits several biological activities, including:
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Anticancer Activity: Studies have shown that this compound possesses significant anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. For example, it has been evaluated against MCF-7 (breast cancer), HCT116 (colorectal), and CAPAN-1 (pancreatic) cancer cell lines.
Cell Line IC50 (µM) MCF-7 15.63 HCT116 0.3 CAPAN-1 0.5 -
Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets, including receptors and enzymes. The methoxy group and morpholine ring play crucial roles in its binding affinity and specificity. This interaction modulates the activity of these targets, leading to various biological effects.
Therapeutic Potential and Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Cancer Treatment: A study on mice with tumor xenografts showed significant tumor regression following treatment with this compound. There was an increase in apoptosis markers in tumor tissues.
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Inflammatory Disease Model: Administration of the compound led to reduced edema and lower levels of inflammatory markers in serum samples, suggesting a potential role in managing inflammatory conditions.
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